molecular formula C25H20N2SSn B12524395 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole CAS No. 660426-10-8

2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole

Cat. No.: B12524395
CAS No.: 660426-10-8
M. Wt: 499.2 g/mol
InChI Key: SFPYDYOAGCQGQU-UHFFFAOYSA-M
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Description

2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a benzimidazole core with a triphenylstannyl group attached via a sulfanyl linkage, making it a unique entity in the realm of organotin compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with triphenyltin chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole is primarily attributed to its ability to interact with biological macromolecules. The benzimidazole core can bind to DNA, proteins, and enzymes, thereby modulating their activity. The triphenylstannyl group enhances the lipophilicity of the compound, facilitating its cellular uptake and interaction with intracellular targets . The exact molecular pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for further research .

Comparison with Similar Compounds

Comparison: 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole stands out due to the presence of the triphenylstannyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced lipophilicity and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Properties

CAS No.

660426-10-8

Molecular Formula

C25H20N2SSn

Molecular Weight

499.2 g/mol

IUPAC Name

1H-benzimidazol-2-ylsulfanyl(triphenyl)stannane

InChI

InChI=1S/C7H6N2S.3C6H5.Sn/c10-7-8-5-3-1-2-4-6(5)9-7;3*1-2-4-6-5-3-1;/h1-4H,(H2,8,9,10);3*1-5H;/q;;;;+1/p-1

InChI Key

SFPYDYOAGCQGQU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4

Origin of Product

United States

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